molecular formula C22H26N2O B15172782 1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)-

1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)-

Cat. No.: B15172782
M. Wt: 334.5 g/mol
InChI Key: HVWZDGMUOZVKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)- is a complex organic compound with the molecular formula C22H26N2O. This compound is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the reaction of a suitable diazaspiro precursor with phenylethyl and phenylmethyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using cGMP (current Good Manufacturing Practice) guidelines. The process involves the use of high-performance active pharmaceutical ingredient (HPAPI) production facilities with stringent control over environmental conditions to ensure product quality and safety.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

The reactions often require specific reagents and conditions, such as:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)- include:

  • 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride
  • 1-benzyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one.

Uniqueness

The uniqueness of 1,7-Diazaspiro[4.4]nonan-6-one, 7-[(1R)-1-phenylethyl]-1-(phenylmethyl)- lies in its specific spirocyclic structure and the presence of phenylethyl and phenylmethyl groups.

Properties

Molecular Formula

C22H26N2O

Molecular Weight

334.5 g/mol

IUPAC Name

1-benzyl-7-(1-phenylethyl)-1,7-diazaspiro[4.4]nonan-6-one

InChI

InChI=1S/C22H26N2O/c1-18(20-11-6-3-7-12-20)24-16-14-22(21(24)25)13-8-15-23(22)17-19-9-4-2-5-10-19/h2-7,9-12,18H,8,13-17H2,1H3

InChI Key

HVWZDGMUOZVKHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.